molecular formula C15H21NO3 B2357700 Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate CAS No. 2088637-83-4

Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate

Cat. No.: B2357700
CAS No.: 2088637-83-4
M. Wt: 263.337
InChI Key: QGLRETPLLKJAFB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H21NO3 It is characterized by the presence of an azetidine ring, a phenyl group, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-5-11(7-12)10-17/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLRETPLLKJAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)phenyl azetidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The azetidine ring can be reduced under specific conditions to yield a more saturated ring structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the azetidine ring results in a more saturated azetidine derivative.
  • Substitution reactions on the phenyl group produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate is unique due to the combination of the azetidine ring, phenyl group, and tert-butyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

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